N-(2,3-DIMETHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ETHANEDIAMIDE
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ETHANEDIAMIDE is an organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 3 positions, a tetrahydrofuran ring, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ETHANEDIAMIDE typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 2,3-dimethylphenylamine, undergoes a reaction with an appropriate acylating agent to form the corresponding amide.
Introduction of the Tetrahydrofuran Ring: The intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to introduce the tetrahydrofuran ring.
Formation of the Ethanediamide Moiety: Finally, the compound is treated with ethylenediamine to form the ethanediamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ETHANEDIAMIDE: shares similarities with other amides and tetrahydrofuran-containing compounds.
This compound: is unique due to its specific substitution pattern and combination of functional groups.
Uniqueness
- The presence of both the phenyl and tetrahydrofuran rings in the same molecule provides unique chemical and biological properties.
- The specific substitution pattern on the phenyl ring and the ethanediamide moiety contribute to its distinct reactivity and potential applications.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-3-7-13(11(10)2)17-15(19)14(18)16-9-12-6-4-8-20-12/h3,5,7,12H,4,6,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLIVEBXROGQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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